(3-Amino-2-chlorophenyl)methanol
Overview
Description
“(3-Amino-2-chlorophenyl)methanol” is a chemical compound with the CAS Number: 136774-74-8 . It has a molecular weight of 157.6 and its IUPAC name is this compound . It is typically stored at room temperature and appears as a gray solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8ClNO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4,9H2 . This indicates that the compound has a specific arrangement of atoms, which contributes to its unique properties.Physical And Chemical Properties Analysis
“this compound” is a gray solid with a molecular weight of 157.6 . It is typically stored at room temperature . The compound’s InChI code is 1S/C7H8ClNO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4,9H2 , which provides information about its molecular structure.Scientific Research Applications
Synthesis of Multi-Substituted Arenes
(3-Amino-2-chlorophenyl)methanol can be synthesized via palladium-catalyzed C-H halogenation reactions. Compared to traditional methods, this approach offers advantages such as milder reaction conditions, higher yields, better selectivity, practicality, and high chemical diversity (Sun, Sun, & Rao, 2014).
Methanol's Role in Lipid Dynamics
Methanol, often used as a solubilizing agent for transmembrane proteins/peptides, significantly impacts lipid dynamics in biological and synthetic membranes. This includes enhancements in lipid transfer and flip-flop kinetics, which can affect the structure-function relationship of bilayer composition (Nguyen et al., 2019).
Catalysis in Huisgen 1,3-Dipolar Cycloadditions
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligands, similar in structure to this compound, can form stable complexes with CuCl. These complexes catalyze Huisgen 1,3-dipolar cycloadditions efficiently, under conditions favorable for low catalyst loadings and compatibility with free amino groups (Ozcubukcu et al., 2009).
Role in Photoreactions of Iminium Salts
When irradiated in methanol, iminium salts can yield methanol addition products to the C,N-double bond. These are classified as β-amino-alcohol derivatives, indicating potential applications in synthetic organic chemistry (Dörscheln et al., 1967).
Biocatalytic Synthesis in Microreaction Systems
The compound S-(4-chlorophenyl)-(pyridin-2-yl) methanol, structurally related to this compound, can be synthesized in a green, economic, and efficient way using a liquid-liquid biphasic microreaction system. This process involves the use of recombinant E. coli as a whole-cell catalyst (Chen et al., 2021).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3-amino-2-chlorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHZHTAUBMLREH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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